Ethyl 4-(4-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(4-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a phenyl group at position 1, a 4-iodobenzamido substituent at position 4, and an ester group at position 2. Its synthesis likely involves multi-step reactions, including cyclocondensation of hydrazones with ethyl cyanoacetate under thermal or microwave-assisted conditions, followed by functionalization of the pyridazine core (e.g., amidation) .
The 4-iodobenzamido group introduces hydrogen-bonding capability and steric bulk, which may influence solubility, crystallinity, and biological activity.
Properties
IUPAC Name |
ethyl 4-[(4-iodobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16IN3O4/c1-2-28-20(27)18-16(22-19(26)13-8-10-14(21)11-9-13)12-17(25)24(23-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINDTGJHHOOEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)I)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridazines, characterized by a pyridazine core with various substituents that influence its biological properties. The presence of the iodobenzamido group is particularly noteworthy as it may enhance the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of dihydropyridazines exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This compound may similarly affect cancer cell proliferation and survival.
Cannabinoid Receptor Interaction
Recent studies have highlighted the role of dihydropyridazine derivatives in modulating cannabinoid receptors, particularly CB2 receptors. These compounds have been shown to act as inverse agonists at CB2 receptors, which are implicated in various physiological processes including pain modulation and inflammation. The affinity of such compounds for cannabinoid receptors suggests potential therapeutic applications in pain relief and anti-inflammatory treatments .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound's structure allows it to bind effectively to specific receptors, influencing downstream signaling pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties of dihydropyridazine derivatives; demonstrated significant cytotoxicity against various cancer cell lines. |
| Study 2 | Evaluated the interaction with cannabinoid receptors; found high selectivity for CB2 receptors with low Ki values indicating strong binding affinity. |
| Study 3 | Analyzed the pharmacokinetic profile; suggested favorable absorption and distribution characteristics for therapeutic use. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physical Properties
The table below compares the target compound with structurally similar ethyl pyridazine-3-carboxylates, highlighting substituent effects on yield and melting point:
Key Observations:
- Substituent Effects on Yield: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 1 correlate with lower yields (e.g., 40–50% for 12f and 12g in ), whereas electron-donating groups (e.g., methoxy) improve yields (81% for 12e in ). The target compound’s 4-iodobenzamido group, a bulky substituent, may reduce reaction efficiency compared to smaller groups like cyano/methyl.
- Melting Points: Polar substituents (e.g., hydroxyl in 12d) increase melting points due to hydrogen bonding, whereas halogenated derivatives (e.g., 12f, 7) show moderate melting points. The target compound’s benzamido group may elevate its melting point relative to non-polar analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
